![molecular formula C17H17F3N4O B2703795 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775362-21-4](/img/structure/B2703795.png)
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMPB belongs to the class of benzamide compounds and has been found to have a wide range of biological activities.
Scientific Research Applications
GPR119 Agonism
- Application : N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide acts as a potent GPR119 agonist. It enhances insulin secretion and lowers plasma glucose levels after oral administration .
Drug Discovery
- Example : Optimization efforts led to the identification of a bioavailable GPR119 agonist (27) with promising antidiabetic effects .
Pharmacokinetics and ADME
- Oral Bioavailability : Compound 27 demonstrated oral bioavailability, a crucial aspect for drug candidates .
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
The primary target of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide interacts with its target, GPR119, as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of GPR119 by N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, a cascade of intracellular events is initiated . These events affect various biochemical pathways, leading to changes in glucose and lipid metabolism . The downstream effects of these changes are yet to be fully understood and are the subject of ongoing research.
Pharmacokinetics
It has been identified as a potent and orally bioavailable gpr119 agonist , suggesting good absorption and distribution within the body
Result of Action
The molecular and cellular effects of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide’s action are primarily related to its role as a GPR119 agonist . By activating GPR119, it influences glucose and lipid metabolism, which could potentially have therapeutic effects in conditions like diabetes .
properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-8-6-13(7-9-24)23-16(25)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFGZNKQNDRBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.